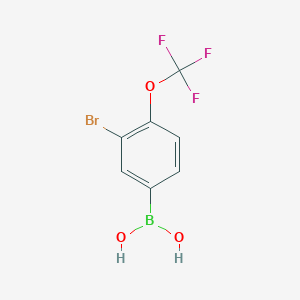

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is an organoboron compound with the molecular formula C7H5BBrF3O3 and a molecular weight of 284.83 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.

作用机制

Target of Action

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Like other organoboron compounds, it is expected to have a relatively stable structure, which could potentially impact its bioavailability .

Result of Action

The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of organic compounds . The cellular effects would depend on the specific compounds produced through this reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C . Additionally, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can also affect the compound’s action .

准备方法

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid typically involves the bromination of 4-(trifluoromethoxy)benzeneboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

科学研究应用

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Medicine: It is used in the development of new drugs, especially those targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

相似化合物的比较

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzeneboronic acid: This compound lacks the bromine atom but shares the trifluoromethoxy group, making it useful in similar chemical reactions.

1-Bromo-3-(trifluoromethoxy)benzene: This compound is similar but does not contain the boronic acid group, limiting its applications in cross-coupling reactions.

The unique combination of the bromine atom and the trifluoromethoxy group in this compound makes it particularly valuable in synthetic chemistry and various research applications.

生物活性

3-Bromo-4-(trifluoromethoxy)benzeneboronic acid (CAS No. 2304634-32-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions. These reactions typically involve the coupling of arylboronic acids with halogenated aromatic compounds under palladium catalysis. The presence of the trifluoromethoxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structural features inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound showed an IC50 value in the low micromolar range, suggesting potent activity against these malignancies .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways involved in cell proliferation and survival. It is believed to interact with specific enzymes or receptors that are critical for tumor growth, potentially leading to apoptosis in cancer cells. Additionally, its ability to modulate the activity of matrix metalloproteinases (MMPs) has been noted, which may contribute to its anti-metastatic effects .

Case Studies

- Breast Cancer Models : In a preclinical study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 0.126 μM, indicating strong selective toxicity towards cancer cells over normal cells .

- In Vivo Studies : In animal models, administration of this compound led to reduced tumor growth and metastasis in xenograft models of triple-negative breast cancer. The compound's pharmacokinetic profile showed adequate absorption and distribution, supporting its potential as a therapeutic agent .

Comparative Analysis

The biological activity of this compound can be compared with other boronic acids and related compounds:

| Compound Name | Structure | IC50 (μM) | Notable Activity |

|---|---|---|---|

| This compound | Structure | 0.126 | Anticancer |

| Boric Acid | Structure | >100 | Antimicrobial |

| Phenylboronic Acid | Structure | 10–20 | Anticancer |

属性

IUPAC Name |

[3-bromo-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRZDLYOYDPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。